molecular formula C15H15NO5S B2637805 5-[(4-Methoxyphenyl)sulfamoyl]-2-methylbenzoic acid

5-[(4-Methoxyphenyl)sulfamoyl]-2-methylbenzoic acid

Cat. No.: B2637805
M. Wt: 321.3 g/mol
InChI Key: ITRVSHJNWDCFIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-Methoxyphenyl)sulfamoyl]-2-methylbenzoic acid is a sulfonamide derivative characterized by a benzoic acid backbone substituted with a methyl group at position 2 and a sulfamoyl group linked to a 4-methoxyphenyl ring at position 3. The compound has been explored in medicinal chemistry for its enzyme inhibitory activity, particularly in targeting mutant isocitrate dehydrogenase 1 (IDH1) in cancer research .

Properties

IUPAC Name

5-[(4-methoxyphenyl)sulfamoyl]-2-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S/c1-10-3-8-13(9-14(10)15(17)18)22(19,20)16-11-4-6-12(21-2)7-5-11/h3-9,16H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITRVSHJNWDCFIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WYE-175779 typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of Intermediate A: The initial step involves the reaction of 2-chlorobenzylamine with a suitable protecting group to form an intermediate compound.

    Coupling Reaction: Intermediate A is then coupled with a carboxylic acid derivative under specific conditions to form the desired amide bond.

    Deprotection and Final Assembly: The protecting group is removed, and the final compound, WYE-175779, is obtained through purification processes such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of WYE-175779 may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Key factors include temperature, pressure, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

WYE-175779 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the benzamide core or the chlorophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
The compound has been investigated for its potential therapeutic properties. Research indicates that it exhibits anti-inflammatory , antimicrobial , and antitumor activities, making it a candidate for drug development.

Antitumor Activity

Studies have demonstrated that 5-[(4-Methoxyphenyl)sulfamoyl]-2-methylbenzoic acid can inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Enzyme Activity : The compound can disrupt key signaling pathways associated with tumor growth by inhibiting specific enzymes.
  • Induction of Apoptosis : It has shown effectiveness against various cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Table 1: Antitumor Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-715.2Inhibition of estrogen receptor signaling
HeLa12.5Induction of apoptosis
A54918.7Cell cycle arrest

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on various enzymes relevant to metabolic processes:

Table 2: Enzyme Inhibition Profiles

EnzymeIC50 (µM)Type of Inhibition
Carbonic anhydrase22.3Competitive
Acetylcholinesterase30.5Non-competitive

Biological Research

Mechanism of Action
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in critical cellular processes. The sulfonamide group can mimic natural substrates, allowing the compound to modulate enzyme activity effectively.

Case Studies

  • Breast Cancer Study : A study published in Cancer Research highlighted the compound's ability to inhibit MCF-7 cell proliferation through downregulation of the estrogen receptor alpha signaling pathway.
  • Inflammation Model : In models of inflammation, the compound reduced pro-inflammatory cytokine levels, suggesting potential applications in treating inflammatory diseases.

Industrial Applications

This compound is also explored in industrial contexts:

  • Material Development : It is utilized in developing new materials due to its unique chemical properties.
  • Synthesis Precursor : The compound serves as a precursor for synthesizing other biologically active compounds.

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies suggest favorable absorption characteristics with moderate bioavailability. Toxicity studies indicate low toxicity profiles at therapeutic doses, making it a promising candidate for further development.

Mechanism of Action

The mechanism of action of WYE-175779 involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell growth, apoptosis, or neurotransmission.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

A. 5-[(4-Butylphenyl)sulfamoyl]-2-methylbenzoic Acid (Compound 3)

  • Structural Difference : Replaces the 4-methoxyphenyl group with a 4-butylphenyl moiety.
  • Biological Activity : Exhibits potent inhibition of mutant IDH1-R132H (IC50 <1 µM), attributed to the hydrophobic butyl group enhancing binding to the enzyme's allosteric site .
  • Physicochemical Impact : The butyl group increases lipophilicity (higher logP), improving membrane permeability compared to the methoxy analog.

B. 5-[(4-Iodophenyl)sulfamoyl]-2-methylbenzoic Acid

  • Structural Difference : Substitutes the methoxy group with an iodine atom.
  • Synthetic Utility : Used as a precursor for iodinated analogs in structure-activity relationship (SAR) studies .
Modifications to the Sulfamoyl Linker

A. 5-{[(Furan-2-yl)methyl]sulfamoyl}-2-methylbenzoic Acid

  • Structural Difference : Replaces the 4-methoxyphenyl group with a furan-2-ylmethyl moiety.

B. 5-[(2-Methoxyphenyl)(methyl)sulfamoyl]-2-methylbenzoic Acid

  • Structural Difference : Incorporates a methyl group on the sulfamoyl nitrogen and shifts the methoxy group to the phenyl ring’s 2-position.
  • Impact : The 2-methoxy substitution introduces steric hindrance, possibly reducing binding affinity compared to the 4-methoxy isomer. This positional isomerism highlights the importance of para-substitution for optimal activity .
Heterocyclic Analogues

A. LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide)

  • Structural Difference : Replaces the benzoic acid with a 1,3,4-oxadiazole ring and introduces a benzyl-methyl sulfamoyl group.
  • Biological Activity : Demonstrates antifungal activity against Candida albicans via thioredoxin reductase inhibition, suggesting that heterocyclic systems can redirect biological targets despite retaining the sulfamoyl group .

B. 5-((4-Bromo-3-methylphenyl)diazenyl)-2-hydroxybenzoic Acid (4e)

  • Structural Difference : Replaces the sulfamoyl group with a diazenyl linker and adds a bromo-methylphenyl moiety.
  • Biological Activity : Shows significant antibacterial activity against E. coli and Shigella flexneri, attributed to the electron-withdrawing bromo group enhancing microbial membrane disruption .

Key Research Findings and SAR Insights

Compound Key Structural Feature Biological Activity Target/Mechanism Reference
Target Compound 4-Methoxyphenyl sulfamoyl Mutant IDH1 inhibition Cancer therapy (IC50 data pending)
5-[(4-Butylphenyl)sulfamoyl]-2-methylbenzoic Acid 4-Butylphenyl group IC50 <1 µM vs. IDH1-R132H Enzyme inhibition
LMM5 1,3,4-Oxadiazole core Antifungal (C. albicans) Thioredoxin reductase inhibition
Compound 4e Bromo-methylphenyl diazenyl Antibacterial (Gram-negative) Membrane disruption

SAR Trends :

  • Para-Substitution : 4-Methoxy or 4-butyl groups on the phenyl ring optimize enzyme inhibition (e.g., IDH1), likely due to spatial compatibility with hydrophobic pockets.
  • Electron-Withdrawing Groups : Bromo or nitro substituents enhance antimicrobial activity by increasing electrophilicity and membrane interaction.
  • Heterocyclic Replacements : Oxadiazole or diazenyl linkers diversify biological targets, shifting activity from enzyme inhibition to antimicrobial effects.

Biological Activity

5-[(4-Methoxyphenyl)sulfamoyl]-2-methylbenzoic acid is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This article delves into its biological activities, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula and properties:

  • Chemical Formula: C₁₅H₁₇N₁O₄S
  • Molecular Weight: Approximately 321.37 g/mol

Structural Features:

  • Sulfamoyl group, which is known for its pharmacological significance.
  • Methylbenzoic acid backbone, contributing to its biological activity.

Biological Activities

This compound exhibits various biological activities, primarily due to its structural components. Some of the notable activities include:

  • Antitumor Activity:
    • The compound has been investigated for its potential to inhibit carbonic anhydrase isozyme IX (CAIX), which is overexpressed in various tumors. Compounds targeting CAIX have shown promise in limiting tumor growth and metastasis .
  • Enzyme Inhibition:
    • It has been noted for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes .
  • Antimicrobial Properties:
    • Research indicates that sulfamoyl compounds possess antibacterial activity, making them candidates for developing new antimicrobial agents .
  • Anti-inflammatory Effects:
    • The compound may exhibit anti-inflammatory properties, potentially useful in treating inflammatory diseases .

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can bind to active sites on enzymes, inhibiting their activity and disrupting biological pathways related to disease processes .

Research Findings and Case Studies

Several studies have explored the biological activities of related compounds, providing insights into the potential of this compound.

Study ReferenceBiological ActivityFindings
AntitumorHigh affinity for CAIX with potential anticancer properties.
Enzyme InhibitionEffective against AChE; potential for treating neurodegenerative diseases.
AntibacterialDemonstrated significant antibacterial activity against various strains.
AntidiabeticExhibited α-amylase inhibitory activity with promising IC50 values.

Q & A

Q. What synthetic routes are commonly employed to prepare 5-[(4-Methoxyphenyl)sulfamoyl]-2-methylbenzoic acid, and how is reaction success validated?

The synthesis typically involves sulfonation of 2-methylbenzoic acid to form a sulfonyl chloride intermediate, followed by coupling with 4-methoxyaniline. Key steps include:

  • Sulfonation : Using chlorosulfonic acid at 0–5°C to minimize side reactions.
  • Coupling : Reacting the sulfonyl chloride with 4-methoxyaniline in anhydrous dichloromethane with a base (e.g., pyridine).
  • Validation : ¹H NMR confirms the methoxy group (δ 3.8 ppm) and sulfamoyl NH protons (δ 7.2–7.5 ppm). HPLC (C18 column, acetonitrile/water gradient) ensures ≥95% purity .

Q. What analytical techniques are critical for characterizing this compound?

  • Spectroscopy :
  • FT-IR : Identifies sulfonamide (S=O stretches at 1150–1350 cm⁻¹) and carboxylic acid (O–H stretch at 2500–3300 cm⁻¹).
  • ¹H/¹³C NMR : Resolves aromatic substitution patterns and confirms methoxy integration.
    • Chromatography : Reverse-phase HPLC with UV detection (254 nm) monitors purity.
    • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: 362.09) .

Q. How are common impurities (e.g., unreacted sulfonyl chloride) removed during purification?

  • Solid-Phase Extraction (SPE) : Silica-based cartridges remove polar impurities.
  • Recrystallization : Ethanol/water mixtures yield crystals with >99% purity.
  • TLC Monitoring : Hexane/ethyl acetate (3:7) resolves the product (Rf ~0.5) from intermediates .

Advanced Research Questions

Q. How can researchers optimize the sulfamoylation reaction to improve yields beyond 40%?

Yield enhancement strategies include:

  • Catalyst Use : Adding 10 mol% DMAP increases electrophilicity of the sulfonyl chloride.
  • Moisture Control : Schlenk techniques reduce hydrolysis side reactions.
  • Temperature Gradients : Slow warming (0°C → 25°C over 6 hours) improves coupling efficiency. Pilot studies on analogous compounds show yield increases to 65–70% .

Q. What experimental designs address contradictions in reported biological activity (e.g., IC50 variability in kinase inhibition assays)?

Discrepancies often arise from:

  • Assay Conditions : Enzyme source (recombinant vs. native) and substrate concentration (e.g., ATP at 10 μM vs. 100 μM).
  • Data Normalization : Use internal controls (e.g., staurosporine as a reference inhibitor).
  • Orthogonal Assays : Validate with cellular thermal shift assays (CETSA) to confirm target engagement .

Q. What structural modifications enhance metabolic stability without compromising target binding?

  • Electron-Withdrawing Substituents : Adding -CF3 to the methoxyphenyl ring reduces CYP450-mediated demethylation.
  • Prodrug Strategies : Esterification of the carboxylic acid improves bioavailability while maintaining activity.
  • In Silico Modeling : Molecular docking identifies modifications that preserve key hydrogen bonds (e.g., with Tyr355 in COX-2) .

Data Contradiction Analysis

Q. How should researchers resolve conflicting solubility data (e.g., 0.8 mg/mL vs. 2.1 mg/mL in PBS)?

Variations stem from:

  • Buffer Composition : Ionic strength (50 mM vs. 150 mM PBS) alters solubility by 30–40%.
  • Equilibration Time : Shaking for 24 hours vs. 2 hours.
  • Analytical Method : UV quantification may overestimate solubility compared to gravimetric analysis. Standardize protocols using nephelometry for real-time monitoring .

Q. Why do stability studies report differing degradation rates under accelerated conditions (40°C/75% RH)?

Degradation pathways include:

  • Hydrolysis : Sulfamoyl bond cleavage in aqueous buffers (pH > 7).
  • Oxidation : Methoxy group conversion to quinones. Mitigation: Store samples in amber vials under nitrogen with desiccants. LC-MS stability assays confirm 90% integrity at 4 weeks under optimized conditions .

Methodological Guidance

Q. What protocols ensure reproducibility in pharmacological evaluations (e.g., IC50 determinations)?

  • Cell Line Standardization : Use authenticated lines (e.g., HEK293 for kinase assays).
  • Dose-Response Curves : 8-point dilutions with three technical replicates.
  • Data Reporting : Include Hill slopes and R² values for curve fitting .

Q. How can computational modeling guide the design of derivatives with improved selectivity?

  • Molecular Dynamics Simulations : Identify flexible regions in the target protein (e.g., ATP-binding pocket of kinases).
  • Free Energy Perturbation (FEP) : Predict binding affinity changes for substituent modifications.
  • ADMET Prediction : Tools like SwissADME estimate permeability and toxicity early in design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.